Home > Products > Screening Compounds P76091 > SiroliMus-D3/ RapaMycin-D3
SiroliMus-D3/ RapaMycin-D3 -

SiroliMus-D3/ RapaMycin-D3

Catalog Number: EVT-8234053
CAS Number:
Molecular Formula: C51H79NO13
Molecular Weight: 917.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SiroliMus-D3 (also known as Rapamycin-D3) is a deuterium-labeled derivative of rapamycin, a macrolide antibiotic originally isolated from Streptomyces hygroscopicus. This compound has gained significant attention due to its potent inhibitory effects on the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. The deuterium labeling enhances its stability and allows for detailed metabolic studies without altering its biological activity.

Source

SiroliMus-D3 is derived from rapamycin, which was first discovered in the soil of Easter Island (Rapa Nui). The synthesis of SiroliMus-D3 involves the incorporation of deuterium atoms into the rapamycin structure, which can be achieved through various synthetic methods. The compound is commercially available from chemical suppliers specializing in labeled compounds and research materials.

Classification

SiroliMus-D3 is classified as an immunosuppressant and antibiotic. It is primarily categorized under mTOR inhibitors, which play a significant role in cancer therapy and immunology. The compound is also utilized in pharmacokinetic studies due to its unique isotopic labeling.

Synthesis Analysis

Methods

The synthesis of SiroliMus-D3 typically involves the following steps:

  1. Starting Material: The process begins with rapamycin as the starting material.
  2. Deuteration: Deuterium atoms are introduced into the structure through chemical reactions that incorporate deuterated solvents or reagents.
  3. Purification: The synthesized product is purified using chromatographic techniques to ensure high purity levels, often exceeding 97%.

Technical Details

  • CAS Number: 392711-19-2
  • Molecular Formula: C₅₁H₇₆D₃NO₁₃
  • Molecular Weight: Approximately 917.19 g/mol
  • Purity: Typically greater than 97% by HPLC analysis.
Molecular Structure Analysis

Structure

SiroliMus-D3 retains the core structure of rapamycin but includes deuterium atoms at specific positions. This modification does not significantly alter its pharmacological properties but provides advantages for tracking metabolic pathways.

Data

  • SMILES Representation:
  • InChI:
Chemical Reactions Analysis

Reactions

SiroliMus-D3 undergoes various chemical reactions typical of macrolide antibiotics:

  1. Binding to mTOR: SiroliMus-D3 binds to FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR signaling pathways.
  2. Cell Cycle Arrest: The inhibition of mTOR leads to cell cycle arrest in the G1 phase by down-regulating cyclin-dependent kinases.

Technical Details

The compound's mechanism involves blocking phosphorylation events that are critical for cell cycle progression and protein synthesis. This action has implications for both therapeutic applications and potential side effects.

Mechanism of Action

Process

The primary mechanism of action for SiroliMus-D3 involves:

  1. Inhibition of mTOR Complexes: SiroliMus-D3 selectively inhibits mTOR complex 1 (mTORC1), affecting downstream signaling pathways that regulate cell growth and metabolism.
  2. Impact on Cyclins: By inhibiting mTOR signaling, SiroliMus-D3 reduces the synthesis and stability of cyclins D2 and D3, leading to decreased cellular proliferation.

Data

Research indicates that SiroliMus-D3 has an IC50 value of approximately 0.1 nM in human embryonic kidney cells (HEK293), showcasing its potency as an mTOR inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

SiroliMus-D3 appears as a white solid with high solubility in organic solvents. Its melting point and specific optical rotation are characteristic of macrolide antibiotics.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced stability due to deuteration.
  • Solubility: Soluble in methanol and acetonitrile; limited solubility in water.

Relevant data indicate that the compound maintains its biological activity despite modifications made during synthesis.

Applications

SiroliMus-D3 has several scientific applications:

  1. Cancer Research: Used extensively in studies investigating mTOR signaling pathways and their roles in tumor growth and treatment resistance.
  2. Immunology: Investigated for its immunosuppressive properties, particularly in transplant medicine and autoimmune disease models.
  3. Metabolic Studies: Serves as a valuable tool for understanding metabolic processes due to its isotopic labeling.
Introduction to Sirolimus-D3/Rapamycin-D3 in Contemporary Research

Role of Deuterated Mechanistic Target of Rapamycin Inhibitors in Pharmacological Innovation

Deuterated mechanistic target of rapamycin inhibitors represent a strategic advancement in targeted drug design, leveraging isotope substitution to refine pharmacokinetic properties without altering primary biological activity. Sirolimus-D3 (chemical name: Rapamycin-D3; synonyms: Sirolimus-D3, AY-22989-D3) incorporates three deuterium atoms at specific carbon positions within the parent Sirolimus structure, preserving its intrinsic ability to inhibit mechanistic target of rapamycin complex 1 through allosteric binding with FK506-binding protein 12 [1] [3]. This molecular preservation is critical, as Sirolimus itself exhibits potent mechanistic target of rapamycin inhibition (half-maximal inhibitory concentration = 0.1 nanomolar in HEK293 cells) by forming a ternary complex that disrupts mechanistic target of rapamycin complex 1-mediated phosphorylation events governing cellular proliferation, autophagy, and metabolism [1] [6].

The deuterated analog addresses pharmacological limitations observed in first-generation mechanistic target of rapamycin inhibitors, particularly concerning metabolic instability. Conventional Sirolimus undergoes extensive hepatic metabolism via cytochrome P450 3A4-mediated oxidation and demethylation, resulting in variable interpatient exposure and necessitating rigorous therapeutic drug monitoring [7] [9]. By contrast, Sirolimus-D3 demonstrates altered metabolic kinetics due to the kinetic isotope effect, wherein carbon-deuterium bonds resist cleavage more effectively than carbon-hydrogen bonds during phase I biotransformation [7]. This property positions deuterated analogs as essential tools for disentangling drug disposition from pharmacodynamics in translational studies.

Table 1: Comparative Molecular Attributes of Sirolimus and Sirolimus-D3

PropertySirolimusSirolimus-D3
Molecular FormulaC₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃
Molecular Weight (g/mol)914.17917.19
CAS Registry Number53123-88-9392711-19-2
Primary Biological TargetMechanistic target of rapamycin complex 1Mechanistic target of rapamycin complex 1
Isotopic Substitution SitesN/AC40 methyl group

Rationale for Deuterium Incorporation in Sirolimus Analogues

Deuterium integration into pharmaceutical compounds exploits the kinetic isotope effect—a phenomenon where heavier isotopes form stronger chemical bonds, thereby slowing enzymatic cleavage rates. In Sirolimus-D3, deuterium atoms replace hydrogen at the C40 methyl group, a site vulnerable to oxidative metabolism [1] [10]. This strategic substitution reduces metabolic degradation velocity without modifying the compound’s stereochemistry or its affinity for FK506-binding protein 12 and the FKBP12-rapamycin binding domain [3] [6].

The metabolic pathways affected by deuteration include:

  • CYP3A4-mediated demethylation: Deuterium substitution decelerates rate-limiting hydrogen abstraction during hydroxylation, extending plasma half-life.
  • Oxidative defluorination: Though not applicable to Sirolimus, this principle demonstrates deuterium’s general protective role in metabolic hotspots [7].Stability studies using liquid chromatography-tandem mass spectrometry confirm that deuterated internal standards like Sirolimus-D3 exhibit nearly identical chromatographic behavior to non-deuterated analogs while resisting hepatic degradation, making them indispensable as internal standards in bioanalytical assays [7] [9]. This molecular resilience translates to enhanced utility in pharmacological research, particularly for elucidating mechanistic target of rapamycin signaling dynamics in complex matrices like whole blood or tissue homogenates.

Figure 1: Metabolic Vulnerability Sites in Sirolimus and Stabilization via Deuteration

Non-Deuterated Sirolimus:  C40-CH₃ → CYP3A4 → C40-CH₂OH (Unstable metabolite)  Deuterated Sirolimus-D3:  C40-CD₃ → CYP3A4 → Slower conversion → Prolonged exposure  

Research Significance: Bridging Molecular Stability and Target Specificity

Sirolimus-D3 occupies a unique niche in experimental oncology and immunology by serving dual roles: as a mechanistic probe for mechanistic target of rapamycin biology and as a stable reference standard for quantitative assays. Its primary research applications include:

  • Analytical Chemistry Standardization: Sirolimus-D3 is compliant with regulatory guidelines for bioanalytical method validation, providing traceability against pharmacopeial standards during drug development stages. Its near-identical retention time to Sirolimus in ultra-fast liquid chromatography systems (e.g., phenyl-hexyl columns) enables precise quantification of endogenous Sirolimus levels in transplant patients, with linear detection ranges of 0.6–49.2 nanograms per milliliter [7] [9]. Deuterated standards compensate for matrix effects in mass spectrometry, improving assay accuracy to ≤15% coefficient of variation [9].

  • Metabolic Pathway Tracing: In hepatic microsome studies, co-incubation of Sirolimus and Sirolimus-D3 allows simultaneous tracking of parent drug depletion and metabolite formation. This application revealed that deuteration reduces intrinsic clearance by 35–60% without altering substrate affinity for cytochrome P450 enzymes [7].

  • Target Engagement Studies: Sirolimus-D3 retains the antiproliferative efficacy of Sirolimus against cancer cell lines but with modified temporal dynamics. Research demonstrates equivalent inhibition of phosphorylated ribosomal protein S6 kinase (a mechanistic target of rapamycin complex 1 substrate) at reduced dosing frequencies, supporting prolonged target suppression from delayed clearance [1] [6]. This property enables refined investigation of mechanistic target of rapamycin signaling dependencies in tumors with hyperactivated phosphatidylinositol 3-kinase/mechanistic target of rapamycin pathways, including those harboring phosphatase and tensin homolog loss or phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha mutations [2] [5].

The convergence of molecular stability and target specificity in Sirolimus-D3 exemplifies rational isotope editing—a strategy poised to expand as deuterated kinase inhibitors progress through clinical trials. Future research will likely exploit these analogs to decode feedback mechanisms in mechanistic target of rapamycin networks, particularly mechanistic target of rapamycin complex 2-mediated protein kinase B reactivation that limits first-generation inhibitor efficacy [6] [8].

Properties

Product Name

SiroliMus-D3/ RapaMycin-D3

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C51H79NO13

Molecular Weight

917.2 g/mol

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3

InChI Key

QFJCIRLUMZQUOT-NWORAYHKSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(\[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)/C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.